molecular formula C17H17N3O2S B11014002 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B11014002
M. Wt: 327.4 g/mol
InChI Key: GARORNYVNWGRMR-UHFFFAOYSA-N
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Description

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a synthetic organic compound that features both oxazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles. For instance, 5-phenyl-1,3-oxazole can be prepared by reacting phenylacetic acid with formamide under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the oxazole and thiazole derivatives with a propanamide linker. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The presence of oxazole and thiazole rings suggests it may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological activities. They may serve as lead compounds in drug discovery programs aimed at treating various diseases, including infections and cancers.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. For instance, in antimicrobial applications, it may inhibit key bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it could interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-oxazole: A simpler analog with only the oxazole ring.

    2-(1,3-Thiazol-2-yl)ethylamine: Contains the thiazole ring and an ethylamine group.

    3-(5-Phenyl-1,3-oxazol-2-yl)propanamide: Lacks the thiazole ring but has a similar backbone.

Uniqueness

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to the combination of oxazole and thiazole rings within a single molecule. This dual heterocyclic structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C17H17N3O2S/c21-15(18-9-8-17-19-10-11-23-17)6-7-16-20-12-14(22-16)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,18,21)

InChI Key

GARORNYVNWGRMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=NC=CS3

Origin of Product

United States

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